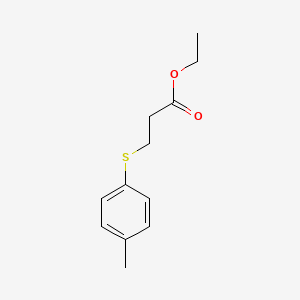

Ethyl 3-((4-methylphenyl)thio)propionate

CAS No.: 85169-05-7

Cat. No.: VC3842895

Molecular Formula: C12H16O2S

Molecular Weight: 224.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85169-05-7 |

|---|---|

| Molecular Formula | C12H16O2S |

| Molecular Weight | 224.32 g/mol |

| IUPAC Name | ethyl 3-(4-methylphenyl)sulfanylpropanoate |

| Standard InChI | InChI=1S/C12H16O2S/c1-3-14-12(13)8-9-15-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 |

| Standard InChI Key | JHQSBVMORQJICP-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCSC1=CC=C(C=C1)C |

| Canonical SMILES | CCOC(=O)CCSC1=CC=C(C=C1)C |

Introduction

Structural and Molecular Characteristics

Ethyl 3-((4-methylphenyl)thio)propionate (IUPAC name: ethyl 3-[(4-methylphenyl)sulfanyl]propanoate) features a propanoate ester backbone substituted at the third carbon with a 4-methylphenylthio group. The molecular formula is C₁₂H₁₆O₂S, with a molecular weight of 224.32 g/mol (calculated by adjusting the chloro analog’s mass for the methyl substitution). The thioether bridge (-S-) introduces electron-rich sulfur, influencing reactivity and intermolecular interactions.

Comparative Physicochemical Properties

While direct measurements for Ethyl 3-((4-methylphenyl)thio)propionate are unavailable, analogs like ethyl 3-[(4-chlorophenyl)thio]propanoate provide benchmarks :

The methyl group’s electron-donating effects slightly reduce polarity compared to chloro analogs, impacting solubility and partition coefficients.

Synthesis and Reaction Pathways

Thiol-Ester Conjugation

A plausible synthesis route involves the Michael addition of 4-methylbenzenethiol to ethyl acrylate under basic conditions, analogous to methods in fragrance chemistry . For instance, Example 2 of Patent WO2019166314A1 describes reacting (Z)-hex-3-ene-1-thiol with 4-methylpent-3-en-2-one using DBU (1,8-diazabicycloundec-7-ene) in tetrahydrofuran (THF). Adapting this protocol:

-

Reaction Setup:

-

4-Methylbenzenethiol (1 equiv.) + ethyl acrylate (1.2 equiv.) in THF.

-

Catalytic DBU (0.1 equiv.) to deprotonate the thiol.

-

-

Mechanism:

The thiolate ion attacks the α,β-unsaturated ester, forming the thioether linkage. -

Purification:

Column chromatography (hexane/MTBE 95:5) yields the product as a colorless liquid .

Alternative Pathways

-

Nucleophilic Substitution: Reacting 4-methylthiophenol with 3-bromopropionic acid ethyl ester in the presence of K₂CO₃.

-

Oxidative Methods: Thioethers can be oxidized to sulfoxides or sulfones, though this is less relevant for the parent compound .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Data from structurally related thioether-propanoate hybrids inform predicted signals:

-

¹H-NMR (CDCl₃):

-

δ 1.25 (t, 3H, CH₂CH₃), δ 2.32 (s, 3H, Ar-CH₃), δ 2.85 (t, 2H, SCH₂), δ 3.10 (t, 2H, COOCH₂), δ 4.15 (q, 2H, OCH₂), δ 7.15–7.30 (m, 4H, aromatic).

-

-

¹³C-NMR:

The thioether’s sulfur atom deshields adjacent protons, shifting SCH₂ signals upfield compared to oxygen analogs.

Infrared (IR) Spectroscopy

-

Key Bands:

Reactivity and Functional Applications

Fragrance and Flavor Chemistry

Thioethers are prized in perfumery for their sulfurous, fruity notes. Patent WO2019166314A1 highlights derivatives like 4-(hex-3-en-1-ylthio)-4-methylpentan-2-one as fragrance precursors. Ethyl 3-((4-methylphenyl)thio)propionate may undergo oxidative cleavage to yield aldehydes or ketones, enhancing volatility and aroma profiles.

Polymer and Material Science

The thioether’s radical scavenging properties suggest utility in:

-

Antioxidant additives for polymers.

-

Crosslinking agents in vulcanized rubbers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume